molecular formula C14H19N3O2 B3019199 N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1007923-39-8

N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B3019199
CAS RN: 1007923-39-8
M. Wt: 261.325
InChI Key: OBMGXFWGABZVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is not directly described in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to accommodate the different substituents on the phenyl and piperazine rings.

Molecular Structure Analysis

The molecular structure of the compound is not directly reported, but related compounds have been characterized. For example, the crystal structure of a similar compound was solved using direct methods and refined to a final R-factor of 0.042, indicating a high level of precision in the molecular structure determination . The compound crystallized in the orthorhombic crystal system with space group Pbca. Intermolecular hydrogen bonds of the type N–H···O were observed, which could also be relevant for the compound of interest, as it likely forms similar hydrogen bonding patterns due to the presence of amide groups .

Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the provided papers. However, acetamide derivatives are known to participate in various chemical reactions, such as N-alkylation and acylation . These reactions are typically used to modify the structure of the compound and can affect its biological activity. The presence of the piperazine ring in the compound suggests that it could undergo reactions typical for secondary amines, such as alkylation or acylation at the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, similar compounds exhibit a range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties . The physical properties such as solubility, melting point, and stability would depend on the molecular structure, particularly the functional groups and their arrangement. The presence of the acetamide group suggests the compound would have a moderate polarity, influencing its solubility in organic solvents and water.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-3-4-11(10(2)7-9)17-13(18)8-12-14(19)16-6-5-15-12/h3-4,7,12,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGXFWGABZVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.